molecular formula C11H9ClN2O2 B15305708 Methyl 4-chloro-2-methylquinazoline-6-carboxylate

Methyl 4-chloro-2-methylquinazoline-6-carboxylate

Cat. No.: B15305708
M. Wt: 236.65 g/mol
InChI Key: VNBHDJYQRFLNFG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-methylquinazoline-6-carboxylate typically involves the reaction of 4-chloro-2-methylquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylquinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-methylquinazoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-methylquinazoline-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-6-methylquinazoline-2-carboxylate
  • Methyl 4-chloro-2-methyl-6-quinazolinecarboxylate

Uniqueness

Methyl 4-chloro-2-methylquinazoline-6-carboxylate is unique due to its specific substitution pattern on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 4-chloro-2-methylquinazoline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-6-13-9-4-3-7(11(15)16-2)5-8(9)10(12)14-6/h3-5H,1-2H3

InChI Key

VNBHDJYQRFLNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)OC)C(=N1)Cl

Origin of Product

United States

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